molecular formula C12H6N4 B1522715 3,3'-Bipyridine-6,6'-dicarbonitrile CAS No. 1133116-47-8

3,3'-Bipyridine-6,6'-dicarbonitrile

Cat. No. B1522715
CAS RN: 1133116-47-8
M. Wt: 206.2 g/mol
InChI Key: FCUUPEZTURQMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Bipyridine-6,6’-dicarbonitrile is a chemical compound with the CAS Number: 1133116-47-8 . It has a molecular weight of 206.21 and its IUPAC name is 3,3’-bipyridine-6,6’-dicarbonitrile .


Molecular Structure Analysis

The molecular formula of 3,3’-Bipyridine-6,6’-dicarbonitrile is C12H6N4 . Its structure includes two pyridine rings connected at the 3-position, with nitrile groups attached at the 6-position on each ring .


Physical And Chemical Properties Analysis

3,3’-Bipyridine-6,6’-dicarbonitrile has a density of 1.3±0.1 g/cm³, a boiling point of 473.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 73.6±3.0 kJ/mol, and it has a flash point of 149.9±13.9 °C . The compound has a molar refractivity of 56.2±0.4 cm³, and its polar surface area is 73 Ų .

Scientific Research Applications

Catalysis

3,3’-Bipyridine-6,6’-dicarbonitrile: is a valuable ligand in catalysis due to its ability to coordinate with various metals. Its rigid structure and electronic properties facilitate the formation of stable metal complexes, which are essential in catalytic processes such as cross-coupling reactions . These complexes can enhance the reactivity and selectivity of catalysts, making them useful for a wide range of synthetic transformations.

Materials Science

In materials science, 3,3’-Bipyridine-6,6’-dicarbonitrile can be used to create metal-organic frameworks (MOFs) and coordination polymers. These structures have potential applications in gas storage, separation technologies, and as sensors due to their porosity and the ability to tailor their functional properties .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of bipyridine derivatives. These derivatives are crucial in synthesizing biologically active molecules and developing new pharmaceuticals. The nitrile groups present in 3,3’-Bipyridine-6,6’-dicarbonitrile offer reactive sites for further functionalization, expanding the compound’s utility in complex molecule synthesis .

properties

IUPAC Name

5-(6-cyanopyridin-3-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-5-11-3-1-9(7-15-11)10-2-4-12(6-14)16-8-10/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUUPEZTURQMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675018
Record name [3,3'-Bipyridine]-6,6'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1133116-47-8
Record name [3,3'-Bipyridine]-6,6'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Bipyridine-6,6'-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
3,3'-Bipyridine-6,6'-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
3,3'-Bipyridine-6,6'-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
3,3'-Bipyridine-6,6'-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
3,3'-Bipyridine-6,6'-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
3,3'-Bipyridine-6,6'-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.